n-Nitroso-n-phenylacetamide
Overview
Description
n-Nitroso-n-phenylacetamide is an organic compound that belongs to the class of nitrosamines These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Nitroso-n-phenylacetamide can be synthesized through the nitrosation of n-phenylacetamide. This process typically involves the reaction of n-phenylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction can be represented as follows:
C6H5CONH2 + HNO2 → C6H5CON(NO)H + H2O
The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid and to ensure high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
n-Nitroso-n-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under specific conditions.
Major Products Formed
Oxidation: Nitro derivatives such as nitrobenzene.
Reduction: Amino derivatives like aniline.
Substitution: Various substituted phenylacetamides depending on the reagents used.
Scientific Research Applications
n-Nitroso-n-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its role in drug development and as a model compound for studying nitrosamine toxicity.
Mechanism of Action
The mechanism of action of n-Nitroso-n-phenylacetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group is highly reactive and can form adducts with proteins, DNA, and other cellular components. This reactivity underlies its potential mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
- n-Nitrosodimethylamine (NDMA)
- n-Nitrosodiethylamine (NDEA)
- n-Nitrosomorpholine (NMOR)
Uniqueness
n-Nitroso-n-phenylacetamide is unique due to its specific structural features and reactivity profile. Unlike other nitrosamines, it has a phenylacetamide backbone, which influences its chemical behavior and biological activity. This uniqueness makes it a valuable compound for studying the effects of nitrosamines and for developing targeted applications in various fields .
Properties
IUPAC Name |
N-nitroso-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-7(11)10(9-12)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEHJRJPDZLXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294227 | |
Record name | n-nitroso-n-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-81-8 | |
Record name | NSC95272 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-nitroso-n-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Nitroso-N-phenylacetamide interact with azulenes according to the research?
A1: The research paper [] describes that this compound, when reacted with either 4,6,8-trimethylazulene or azulene itself, doesn't result in phenylation. Instead, the reaction yields 1-(phenylazo)-substituted azulene derivatives. This suggests that this compound, under the tested conditions, acts as a diazotization reagent rather than a phenylation source.
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